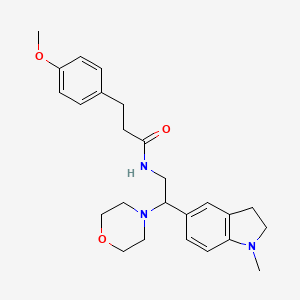

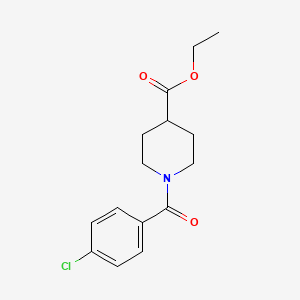

![molecular formula C18H13ClN4O2S B2375134 N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide CAS No. 946285-33-2](/img/structure/B2375134.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide” is a chemical compound that has been studied for its potential pharmacological properties . It belongs to a class of compounds known as benzothiazole derivatives .

Synthesis Analysis

The synthesis of this compound involves a series of reactions starting from N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole . The specific details of the synthesis process are not available in the retrieved information.Scientific Research Applications

Molluscicidal Properties

Research into thiazolo[5,4-d]pyrimidines, which share a structural similarity with the requested compound, has shown molluscicidal properties. These compounds were synthesized and screened for activity against the intermediate host of schistosomiasis, indicating their potential use in combating diseases related to water snails (El-bayouki & Basyouni, 1988).

Antibacterial Activity

The synthesis and investigation of 1,3,4-oxadiazole thioether derivatives containing similar structural features have been explored for their antibacterial activities. These compounds showed good inhibitory effects against Xanthomonas oryzae pv. oryzae, a pathogen affecting rice crops, suggesting their application in agricultural pest management (Song et al., 2017).

Synthesis Techniques

Studies on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines have been reported, highlighting modern microwave techniques for preparing compounds with biological activities. This research contributes to the methods of synthesizing compounds with complex structures, potentially offering new pathways for pharmaceutical development (Youssef, Azab, & Youssef, 2012).

HIV-Integrase Inhibition

The development of 7-hydroxy[1,3]thiazolo[5,4-b]pyridin-5(4H)-ones demonstrated sub-micromolar enzyme inhibition of HIV integrase, offering a potential new class of antiretroviral drugs. This research highlights the compound's application in developing therapies against HIV (Boros et al., 2006).

Antimycobacterial Activity

Pyridines and pyrazines substituted with various isosteres have been synthesized and tested against Mycobacterium tuberculosis. These studies provide insights into the design of new compounds for the treatment of tuberculosis, demonstrating the broader applicability of such structures in antimicrobial research (Gezginci, Martin, & Franzblau, 1998).

Mechanism of Action

Target of Action

The primary targets of this compound are cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .

Mode of Action

The compound interacts with its targets by inhibiting the activity of the cyclo-oxygenase enzymes . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Normally, arachidonic acid is metabolized by cyclo-oxygenase enzymes to produce prostaglandins and leukotrienes . By inhibiting these enzymes, the compound disrupts this pathway, leading to a decrease in the production of these inflammatory mediators .

Result of Action

The inhibition of cyclo-oxygenase enzymes and the subsequent decrease in prostaglandin production result in anti-inflammatory and analgesic effects . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain .

Biochemical Analysis

Biochemical Properties

The biochemical activity of N-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . The metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways .

Cellular Effects

This compound has shown significant anti-inflammatory and analgesic activities . It has been observed that this compound has a low ulcerogenic and irritative action on the gastrointestinal mucosa, in comparison with standard non-steroidal anti-inflammatory drugs (NSAIDs) .

Molecular Mechanism

The molecular mechanism of action of this compound involves the suppression of the cyclooxygenase (COX) enzymes . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Metabolic Pathways

It is known that the metabolism of arachidonic acid to prostaglandins and leukotrienes is catalyzed by cyclo-oxygenase and 5-lipoxygenase pathways

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN4O2S/c1-11-7-15(25-22-11)17(24)23(10-12-3-2-6-20-9-12)18-21-14-5-4-13(19)8-16(14)26-18/h2-9H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHGCPQRHLSLWCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

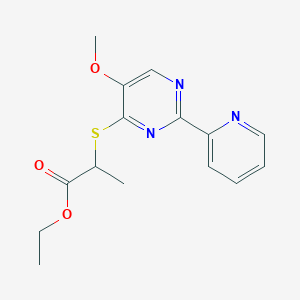

![N-(4-ethylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B2375055.png)

![(1R)-1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2375056.png)

![tert-butyl N-[1-(1,3-dioxolan-2-yl)-3-oxopropan-2-yl]carbamate](/img/structure/B2375060.png)

![5-(5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3,4-oxadiazol-2-yl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2375062.png)

![2,4-dichloro-N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2375066.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methylphenyl)acetamide](/img/no-structure.png)

![Methyl 3-[(4-carbamoylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2375073.png)